molecular formula C7H12N2O2 B1266127 1-Butylimidazolidine-2,4-dione CAS No. 33599-32-5

1-Butylimidazolidine-2,4-dione

Cat. No.: B1266127
CAS No.: 33599-32-5
M. Wt: 156.18 g/mol
InChI Key: NOHNSECEKFOVGT-UHFFFAOYSA-N
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Description

1-Butylimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C₇H₁₂N₂O₂. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in various fields of science. This compound is characterized by a five-membered ring containing two nitrogen atoms and two oxygen atoms, with a butyl group attached to the nitrogen at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of N-butylurea with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:

    Step 1: N-butylurea is reacted with glyoxylic acid in the presence of a strong acid catalyst, such as hydrochloric acid.

    Step 2: The mixture is heated to promote cyclization, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-Butylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

1-Butylimidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Research has shown potential anticoagulant and anti-inflammatory effects, which could be harnessed for therapeutic purposes.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-butylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells. The compound’s anticoagulant activity is believed to result from the inhibition of key enzymes in the coagulation cascade.

Comparison with Similar Compounds

1-Butylimidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:

    1-Methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a butyl group.

    1-Ethylimidazolidine-2,4-dione: Contains an ethyl group, leading to different physical and chemical properties.

    1-Phenylimidazolidine-2,4-dione: The presence of a phenyl group imparts unique aromatic characteristics.

Uniqueness: The butyl group in this compound provides distinct hydrophobic properties, influencing its solubility and reactivity compared to its methyl, ethyl, and phenyl counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-butylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-3-4-9-5-6(10)8-7(9)11/h2-5H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHNSECEKFOVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187296
Record name 1-Butylimidazolidine-2,4-dione
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33599-32-5
Record name 1-Butyl-2,4-imidazolidinedione
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URL https://commonchemistry.cas.org/detail?cas_rn=33599-32-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butylimidazolidine-2,4-dione
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Record name 1-Butylimidazolidine-2,4-dione
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Record name 1-butylimidazolidine-2,4-dione
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Record name 1-BUTYLIMIDAZOLIDINE-2,4-DIONE
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Synthesis routes and methods

Procedure details

A quantity of 24.4 g (0.30 mole) of potassium cyanate is added portionwise, at room temperature, to a stirred solution of 31.80 g (0.20 mole) of ethyl N-butylglycinate in 220 mL (0.22 mole) of 1N hydrochloric acid. The solution is warmed to ca. 90° C. (at ca. 50° C. an oil separates). After 10 minutes at 90° C., concentrated hydrochloric acid (250 mL) is cautiously added over 2 minutes and the resulting solution is heated at 90°-100° C. for 1/2 hour. The solution is concentrated at reduced pressure to dryness. The last amounts of water are chased by addition and removal of 3×100 mL of absolute ethanol. The residue is extracted with 400 mL 50% ethanolmethylene chloride. The inorganics are filtered and the filtrate is concentrated to dryness. Trituration of the residue with 100 mL of water and filtration gives pure 1-butylhydantoin in 68% yield; mp 90°-92° C.; MS (EI) 156.1 (M+).
Name
potassium cyanate
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
68%

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